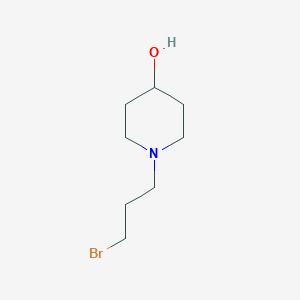
4-amino-3-(1H-indol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(1H-indol-3-yl)butanoic acid, also known as L-beta-homotryptophan, is an amino acid derivative with a molecular formula of C12H14N2O2 and a molecular weight of 218.26 g/mol . This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters and plant hormones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Starting Materials: Indole and gamma-butyrolactone are common starting materials.
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of gamma-butyrolactone.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-(1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or alkylating agents.
Major Products:
Oxidation Products: Indole derivatives with oxidized functional groups.
Reduction Products: Reduced amino derivatives.
Substitution Products: Halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
4-Amino-3-(1H-indol-3-yl)butanoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-amino-3-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring, involved in growth regulation.
Indole-3-butyric acid: Another plant hormone, structurally similar but with different biological functions.
Uniqueness: 4-Amino-3-(1H-indol-3-yl)butanoic acid is unique due to its specific combination of an indole ring and an amino acid structure, which allows it to participate in diverse chemical reactions and biological processes .
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-amino-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O2/c13-6-8(5-12(15)16)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14H,5-6,13H2,(H,15,16) |
Clé InChI |
OAUILGHHTGBUGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)






![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)


